Cas no 41999-70-6 (2-(3-Aminopropyl)(methyl)amino-1-ethanol)
2-(3-Aminopropyl)(methyl)amino-1-ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(3-aminopropyl)methylamino]ethanol
- N-Methyl-N-(2-hydroethyl)-1,3-propanamine
- N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine
- Ethanol, 2-[(3-aminopropyl)methylamino]- (6CI,7CI,9CI)
- AMINOPROPYLMONOMETHYLETHANOLAMINE
- aminopropylmethylethanolamine
- FENTAMINE APMMEA
- N-methyl-N-hydroxyethyl-1,3-propanediamine
- N-(2-Hydroxyethyl)-N-methyl-1,3-propanediamine
- (3-Aminopropyl)(2-hydroxyethyl)methylamine
- N-(2-hydroxyethyl)-N-methyl-1,3-propylenediamine
- N-(3-Aminopropyl)-N-(2-hydroxyethyl)-N-methylamine
- N-(3-Aminopropyl)-N-(2-hydroxyethyl)methylamine
- 2-((3-aminopropyl)(methyl)amino)ethanol
- N-beta-hydroxyethyl-N-methyl-1,3-propanediamine
- Ethanol, 2-((3-aminopropyl)methylamino)-
- SCHEMBL15196
- N-(2-HYDROXYETHYL)-N-(3-AMINOPROPYL)-N-METHYLAMINE
- A825713
- FT-0658182
- 2-((3-AMINOPROPYL)(METHYL)AMINO)ETHAN-1-OL
- AKOS000245755
- NS00056617
- N-(3-AMINOPROPYL)-N-METHYLETHANOLAMINE
- DTXSID1074913
- EINECS 255-615-9
- W-110965
- 2-[3-aminopropyl(methyl)amino]ethanol
- Ethanol, 2-[(3-aminopropyl)methylamino]-
- 2-((3-Aminopropyl)methylamino)ethanol
- 7WGI8H9L4O
- UNII-7WGI8H9L4O
- 2-[(3-Aminopropyl)(methyl)amino]-1-ethanol
- 4199-70-6
- 41999-70-6
- UOQYWMZLTNEIFI-UHFFFAOYSA-N
- DTXCID8040010
- 2-(3-Aminopropyl)(methyl)amino-1-ethanol
-
- Inchi: 1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
- InChI Key: UOQYWMZLTNEIFI-UHFFFAOYSA-N
- SMILES: OCCN(C)CCCN
Computed Properties
- Exact Mass: 132.12600
- Monoisotopic Mass: 132.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 59
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 49.5Ų
Experimental Properties
- Density: 0.971
- Boiling Point: 229 ºC
- Flash Point: 92 ºC
- Refractive Index: 1.4781
- PSA: 49.49000
- LogP: -0.04040
2-(3-Aminopropyl)(methyl)amino-1-ethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-Aminopropyl)(methyl)amino-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A180495-500mg |
2-[(3-Aminopropyl)(methyl)amino]-1-ethanol |
41999-70-6 | 500mg |
$ 590.00 | 2022-06-08 | ||
| TRC | A180495-1000mg |
2-[(3-Aminopropyl)(methyl)amino]-1-ethanol |
41999-70-6 | 1g |
$ 980.00 | 2022-06-08 | ||
| TRC | A180495-2500mg |
2-[(3-Aminopropyl)(methyl)amino]-1-ethanol |
41999-70-6 | 2500mg |
$ 1960.00 | 2022-06-08 | ||
| Cooke Chemical | LN579884-100l |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 100l |
RMB 289.60 | 2025-02-20 | |
| Cooke Chemical | LN579884-500l |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 500l |
RMB 796.00 | 2025-02-20 | |
| Cooke Chemical | LN579884-25l |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 25l |
RMB 114.40 | 2025-02-20 | |
| Cooke Chemical | LN579884-25mL |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 25ml |
RMB 114.40 | 2023-09-07 | |
| Cooke Chemical | LN579884-50ml |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 50ml |
RMB 217.60 | 2025-02-20 | |
| Cooke Chemical | LN579884-100mL |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 100ml |
RMB 289.60 | 2023-09-07 | |
| Cooke Chemical | LN579884-200ml |
N-Methyl-N-(2-hydroxyethyl)-1,3-propanediamine |
41999-70-6 | 99% | 200ml |
RMB 550.40 | 2025-02-20 |
2-(3-Aminopropyl)(methyl)amino-1-ethanol Suppliers
2-(3-Aminopropyl)(methyl)amino-1-ethanol Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(3-Aminopropyl)(methyl)amino-1-ethanol
2-(3-Aminopropyl)(methyl)amino-1-ethanol (CAS No. 41999-70-6)
2-(3-Aminopropyl)(methyl)amino-1-ethanol, also known by its CAS number 41999-70-6, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structure, which includes an amino group attached to a propyl chain and a methyl group, both connected to an ethanol backbone. Its molecular formula is C6H17NO2, and it has a molecular weight of 135.2 g/mol.
The compound's structure allows for a wide range of functional groups to interact, making it an excellent candidate for reactions such as nucleophilic substitutions, amine alkylations, and other organic transformations. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel drug delivery systems and targeted therapies.
In terms of physical properties, 2-(3-Aminopropyl)(methyl)amino-1-ethanol is typically a colorless to pale yellow liquid with a boiling point around 150°C at standard pressure. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as ethanol and dichloromethane, which facilitates its use in various chemical processes.
Recent research has focused on the compound's role in the synthesis of advanced materials. For instance, studies have demonstrated its ability to act as a precursor for the formation of polyurethanes with enhanced mechanical properties. Additionally, its amino groups can be exploited for the creation of cross-linked polymers, which have applications in tissue engineering and drug delivery systems.
The synthesis of CAS No. 41999-70-6 typically involves multi-step processes that include alkylation and condensation reactions. Researchers have explored various catalysts and reaction conditions to optimize yield and purity, with recent advancements emphasizing green chemistry principles to minimize environmental impact.
In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive agents targeting various diseases. For example, its ability to form stable amine bonds makes it valuable in peptide synthesis and the development of small molecule inhibitors for protein targets.
The compound's applications extend into the field of catalysis as well. Recent studies have investigated its use as a ligand in transition metal catalysts for asymmetric hydrogenation reactions. Its unique structure provides steric and electronic properties that enhance catalytic activity and selectivity.
In conclusion, 2-(3-Aminopropyl)(methyl)amino-1-ethanol (CAS No. 41999-70-6) is a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and functional group reactivity continue to drive innovative research into new materials, pharmaceuticals, and catalytic systems.
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